
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural motifs of dihydrobenzofuran and pyrrole. These structures are known for their biological activities and are often found in natural products and synthetic pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the construction of the dihydrobenzofuran and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.
Medicine: Due to its potential therapeutic properties, the compound is studied for its efficacy in treating diseases such as cancer, infections, and neurological disorders. It serves as a lead compound for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It can also be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. Alternatively, it may interact with a receptor, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar core structure, known for its biological activity.
3-Methyl-1H-pyrrole-2-carboxylic acid: Another related compound that shares the pyrrole ring structure.
Benzofuran derivatives: A class of compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
5-(2,3-Dihydrobenzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of dihydrobenzofuran and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets and provides a scaffold for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1-benzofuran-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-8-7-11(15-13(8)14(16)17)9-3-2-4-12-10(9)5-6-18-12/h2-4,7,15H,5-6H2,1H3,(H,16,17) |
Clé InChI |
IRZHUVMECXRNGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=C3CCOC3=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



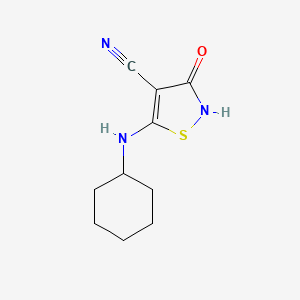


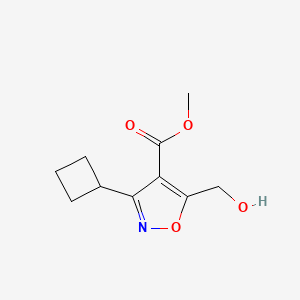
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
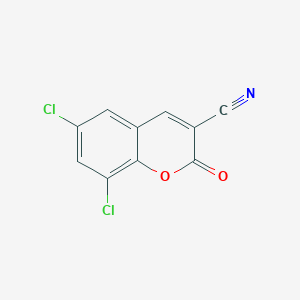

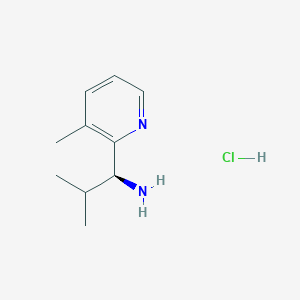
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
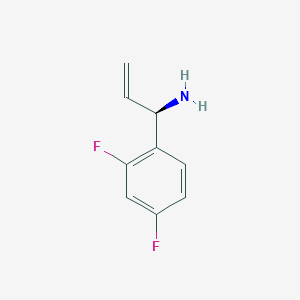
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)
![4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
